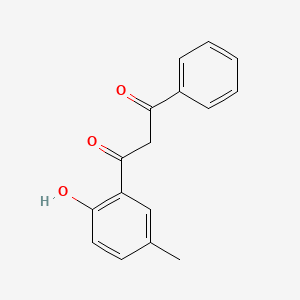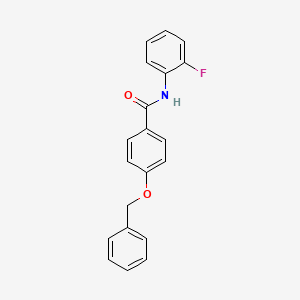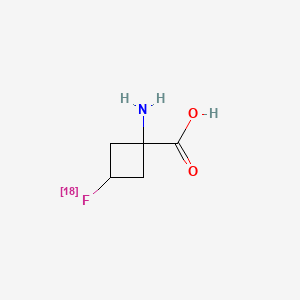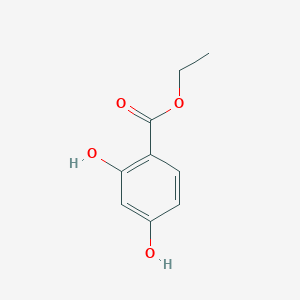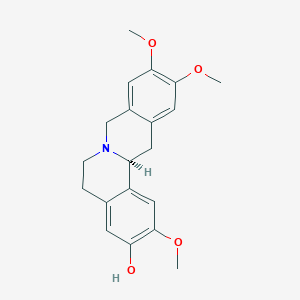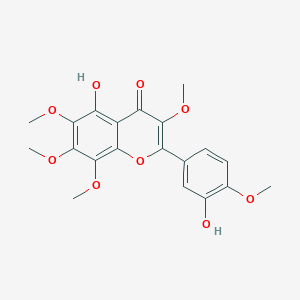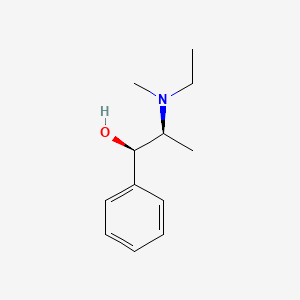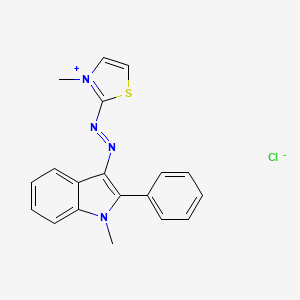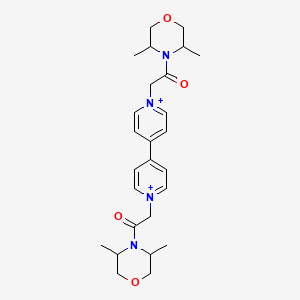
Morfamquat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morfamquat is a quaternary ammonium herbicide primarily used to control broad-leaved weeds in cereal crops. It is known for its broad-spectrum, non-residual activity with contact and some desiccant action. This compound is moderately toxic to mammals and acts as a neurotoxin, as well as being a known skin and eye irritant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Morfamquat is synthesized through a series of chemical reactions involving the formation of quaternary ammonium salts. The synthetic route typically involves the reaction of bipyridyl compounds with morpholine derivatives under controlled conditions. The reaction conditions often include elevated temperatures and the presence of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process includes purification steps to ensure the final product meets the required purity standards for agricultural use .
Chemical Reactions Analysis
Types of Reactions: Morfamquat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions often involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Morfamquat has several scientific research applications, including:
Chemistry: Used as a model compound in studies of quaternary ammonium herbicides.
Biology: Investigated for its effects on plant physiology and its potential as a herbicide.
Medicine: Studied for its neurotoxic effects and potential therapeutic applications.
Industry: Utilized in agricultural practices for weed control in cereal crops.
Mechanism of Action
Morfamquat exerts its herbicidal effects by inhibiting photosystem I in plants, disrupting electron transport, and leading to the production of reactive oxygen species. This results in cellular damage and desiccation of the plant. The molecular targets include the photosynthetic apparatus in plant cells .
Comparison with Similar Compounds
Paraquat: Another quaternary ammonium herbicide with similar herbicidal properties but different toxicity profiles.
Diquat: Similar in structure and function but with distinct chemical properties.
Chlormequat: Used as a plant growth regulator with different applications.
Uniqueness: Morfamquat is unique in its specific mode of action and its selective toxicity towards broad-leaved weeds. Unlike Paraquat and Diquat, this compound’s mechanism involves enzymatic conversion to Paraquat, which then exerts its herbicidal effects .
Properties
CAS No. |
7411-47-4 |
|---|---|
Molecular Formula |
C26H36N4O4+2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
1-(3,5-dimethylmorpholin-4-yl)-2-[4-[1-[2-(3,5-dimethylmorpholin-4-yl)-2-oxoethyl]pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]ethanone |
InChI |
InChI=1S/C26H36N4O4/c1-19-15-33-16-20(2)29(19)25(31)13-27-9-5-23(6-10-27)24-7-11-28(12-8-24)14-26(32)30-21(3)17-34-18-22(30)4/h5-12,19-22H,13-18H2,1-4H3/q+2 |
InChI Key |
UBAQQOLXBOKEHR-UHFFFAOYSA-N |
SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC(=O)N4C(COCC4C)C)C |
Pictograms |
Irritant |
Synonyms |
morfamquat |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


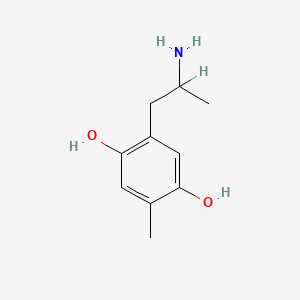
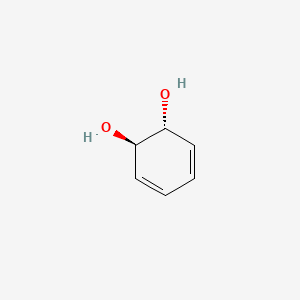
![2-[(3-methyl-4-oxo-2-quinazolinyl)thio]-N-phenylacetamide](/img/structure/B1218381.png)
